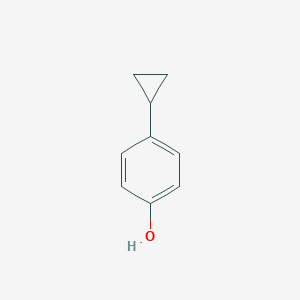

4-Cyclopropylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIWPHRUBXKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450731 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-61-2 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyclopropylphenol physical and chemical properties

An In-depth Technical Guide to 4-Cyclopropylphenol: Properties, Synthesis, and Applications

Abstract: this compound is a key synthetic intermediate whose unique structural combination of a phenolic ring and a cyclopropyl moiety imparts valuable properties for applications in medicinal chemistry and agrochemical development. The strained three-membered ring offers metabolic stability and unique conformational constraints, while the phenolic hydroxyl group provides a versatile handle for further chemical modification. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details validated synthetic protocols, summarizes its spectroscopic signature, and discusses its applications and safety considerations.

Compound Identification

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is known by several names and identifiers across various chemical databases and commercial suppliers.

Table 1: Compound Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 10292-61-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀O | [1][3] |

| Molecular Weight | 134.18 g/mol | [3] |

| InChI | InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | [1][3] |

| InChIKey | IGIWPHRUBXKMAR-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)O | [1][3] |

| Common Synonyms | p-Cyclopropylphenol, (4-Hydroxyphenyl)cyclopropane, Phenol, 4-cyclopropyl- |[1][3] |

Physical Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. It exists as a solid at room temperature with a relatively low melting point.

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | - | - |

| Melting Point | 57-58 °C | [3] |

| Boiling Point | 248.2 ± 19.0 °C (at 760 Torr) | [3] |

| Density | 1.158 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 119.8 ± 11.0 °C | [3] |

| Refractive Index | 1.5618 (at 20 °C) | [3] |

| Storage | Store at room temperature in a cool, dry place. |[2][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay between its three key structural features: the phenolic hydroxyl group, the aromatic ring, and the cyclopropyl substituent.

-

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is readily alkylated or acylated to form ethers and esters, respectively. This reactivity is fundamental to its use as a synthetic building block.

-

Aromatic Ring: The hydroxyl and cyclopropyl groups are both electron-donating, activating the benzene ring towards electrophilic aromatic substitution. These substitutions are directed to the positions ortho to the existing substituents. Consequently, reactions like halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the C2 and C6 positions. The existence of compounds like 2-Bromo-4-cyclopropylphenol and 4-Chloro-2-cyclopropylphenol supports this reactivity pattern.[5][6]

-

Cyclopropyl Group: The cyclopropane ring is notably stable under many reaction conditions. However, its inherent ring strain makes it susceptible to cleavage under certain harsh conditions, such as catalytic hydrogenation at high pressure or treatment with strong mineral acids, which can lead to ring-opened propyl derivatives.

Synthesis and Manufacturing

An efficient and scalable synthesis is crucial for the commercial viability of any chemical intermediate. This compound is an important intermediate for agricultural and pharmaceutical products.[7] Several synthetic routes have been reported, with the following two-step procedure from 4-cyclopropylacetophenone being particularly convenient and high-yielding.[7][8]

Synthesis via Baeyer-Villiger Oxidation

This elegant method utilizes a Baeyer-Villiger oxidation to convert a readily available ketone into an acetate ester, which is then easily hydrolyzed to the desired phenol.[7] The overall yield for this process is reported to be an excellent 86%.[7]

Caption: Synthesis of this compound via Baeyer-Villiger Oxidation.

Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation [7]

-

Step 1: 4-Cyclopropylphenyl Acetate Formation.

-

A flask is charged with 4-cyclopropylacetophenone (0.475 mol), chloroform (750 mL), and water (250 mL).

-

With rapid stirring, 50-60% 3-chloroperoxybenzoic acid (m-CPBA) (0.594 mol) is added all at once.

-

The suspension is stirred at room temperature overnight.

-

The solid byproducts are removed by filtration. The organic phase is separated and washed with 1 L of 5% potassium hydroxide solution.

-

The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure.

-

The resulting liquid is distilled to yield 4-cyclopropylphenyl acetate as a colorless liquid (90% yield).[7]

-

-

Step 2: Hydrolysis to this compound.

-

This step involves the saponification of the acetate ester. While the specific reagent combination for the 86% overall yield was lithium hydroxide in a water/isopropanol mixture, standard saponification procedures can also be employed.[7]

-

Synthesis via Cyclopropanation of 4-Acetoxystyrene

An alternative approach involves the cyclopropanation of a styrene derivative, which builds the cyclopropyl ring onto the existing aromatic structure.

Caption: Synthesis via Cyclopropanation of 4-Acetoxystyrene.

Experimental Protocol: Synthesis via Cyclopropanation [9]

-

Step 1: Cyclopropanation.

-

To a solution of diethylzinc in toluene, 4-acetoxystyrene and diiodomethane are added sequentially.[9]

-

The reaction mixture is stirred at room temperature and then heated to reflux for 12 hours.[9]

-

The reaction is quenched with 2N HCl solution, and the organic layer is separated, washed, dried, and concentrated to give the crude acetate product.[9]

-

-

Step 2: Hydrolysis.

-

The crude product is dissolved in a methanol/tetrahydrofuran mixture.

-

Sodium carbonate is added, and the mixture is stirred at room temperature for 2 hours.[9]

-

Following an aqueous workup and extraction with ethyl acetate, the combined organic phases are dried and concentrated to afford this compound (94% yield for this step).[9]

-

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and quality control. While specific spectra are found in databases, the following table summarizes the expected characteristic signals for this compound based on its structure and data from analogous compounds.[10][11]

Table 3: Predicted Spectroscopic Features for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Phenolic -OH | ~4-7 ppm (broad singlet) |

| Aromatic C-H | ~6.7-7.1 ppm (two doublets, AA'BB' system) | |

| Cyclopropyl C-H (methine) | ~1.7-2.0 ppm (multiplet) | |

| Cyclopropyl C-H (methylene) | ~0.5-1.0 ppm (two multiplets) | |

| ¹³C NMR | Aromatic C-O | ~150-155 ppm |

| Aromatic C-H | ~115-130 ppm | |

| Aromatic C-C (ipso) | ~135-140 ppm | |

| Cyclopropyl C-H (methine) | ~15-20 ppm | |

| Cyclopropyl C-H (methylene) | ~5-10 ppm | |

| IR Spectroscopy | O-H stretch (H-bonded) | 3200-3500 cm⁻¹ (strong, broad) |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H stretch | ~2850-3000 cm⁻¹ | |

| Aromatic C=C stretch | ~1500-1600 cm⁻¹ | |

| C-O stretch | ~1200-1260 cm⁻¹ (strong) |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 134 |

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, primarily within the pharmaceutical and agrochemical sectors.[7]

-

Medicinal Chemistry: The cyclopropyl group is a "bioisostere" for other functionalities, often introduced to improve metabolic stability, binding affinity, and potency of drug candidates. The phenolic hydroxyl allows for the connection of this valuable moiety to a larger molecular scaffold through ether or ester linkages.

-

Agrochemicals: It is used as an intermediate in the production of herbicides and fungicides.[12] The specific combination of lipophilicity from the cyclopropyl group and the reactive handle of the phenol makes it a versatile starting material.

-

Materials Science: Phenolic compounds are precursors to resins and polymers. While less common, this compound could be explored for creating specialty polymers with unique thermal or mechanical properties.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory and industrial practice.

Table 4: GHS Hazard and Safety Information for this compound

| Category | Information | Source |

|---|---|---|

| GHS Pictograms | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][13][14] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [4][15] |

| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances. |[4] |

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Preparations and Procedures International. (1992). A Convenient Preparation of this compound. Organic Preparations and Procedures International, 24(6), 696-698. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-cyclopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

Taylor & Francis Online. (1992). A CONVENIENT PREPARATION OF this compound. Organic Preparations and Procedures International, 24(6), 696-698. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-propyl- (CAS 645-56-7). Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

St. Olaf College. (n.d.). Organic Analysis and Theory Toolkit. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

Sources

- 1. This compound | C9H10O | CID 10986277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclopropyl-phenol 95% | CAS: 10292-61-2 | AChemBlock [achemblock.com]

- 3. This compound| CAS No:10292-61-2|ZaiQi Bio-Tech [chemzq.com]

- 4. aksci.com [aksci.com]

- 5. 4-Chloro-2-cyclopropylphenol | C9H9ClO | CID 68326221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-cyclopropylphenol | C9H9BrO | CID 70459265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound | 10292-61-2 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis methods for 4-Cyclopropylphenol

An In-depth Technical Guide to the Synthesis of 4-Cyclopropylphenol

Introduction

This compound is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a cyclopropyl ring attached to a phenol, imparts desirable properties such as enhanced metabolic stability and improved binding affinity in drug candidates. The high ring strain of the cyclopropane moiety, however, presents distinct challenges in its synthesis. This guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the underlying chemical logic, field-proven experimental protocols, and a comparative analysis to inform methodological choices for researchers, chemists, and drug development professionals.

Method 1: Baeyer-Villiger Oxidation of 4-Cyclopropylacetophenone

This two-step approach is a highly reliable and efficient laboratory-scale method, prized for its high overall yield and straightforward purification.[1][2] The strategy hinges on the oxidative rearrangement of a readily available ketone precursor.

Scientific Principle & Causality

The core of this synthesis is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone (4-cyclopropylacetophenone) to an ester (4-cyclopropylphenyl acetate) using a peroxyacid, such as 3-chloroperoxybenzoic acid (m-CPBA). The mechanism proceeds via the Criegee intermediate, where the phenyl group, having a higher migratory aptitude than the methyl group, migrates to the adjacent oxygen atom. This selective migration is crucial for the success of the reaction. The resulting acetate ester is then easily hydrolyzed under mild basic conditions to yield the target phenol. The choice of lithium hydroxide for saponification is strategic, as it allows for milder conditions compared to standard procedures, minimizing potential side reactions.[1]

Experimental Protocol

Step 1: Synthesis of 4-Cyclopropylphenyl Acetate (Baeyer-Villiger Oxidation) [1]

-

Reaction Setup: In a 2-L round-bottom flask equipped with a magnetic stir bar, charge 4-cyclopropylacetophenone (76 g, 0.475 mol), chloroform (750 mL), and water (250 mL).

-

Oxidant Addition: With vigorous stirring, add 50-60% 3-chloroperoxybenzoic acid (m-CPBA) (205 g, ~0.594 mol) in a single portion.

-

Reaction: Stir the resulting suspension at room temperature overnight.

-

Workup: Filter the mixture to remove solid byproducts. Separate the liquid layers. Wash the organic phase with 1 L of 5% potassium hydroxide solution to remove excess peroxyacid and 3-chlorobenzoic acid.

-

Isolation: Dry the organic phase over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

-

Purification: Distill the crude yellow liquid to yield 4-cyclopropylphenyl acetate as a colorless liquid (bp 69-70 °C / 0.3 mm).

Step 2: Hydrolysis to this compound [1]

-

Reaction Setup: In a suitable flask, dissolve 4-cyclopropylphenyl acetate (70 g, 0.398 mol) in a mixture of isopropanol (300 mL) and water (300 mL).

-

Hydrolysis: Add lithium hydroxide monohydrate (21 g, 0.50 mol) and stir the solution at room temperature for 3 hours.

-

Acidification & Extraction: Acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 200 mL).

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the resulting solid from heptane to obtain pure this compound as white crystals.

Data Summary

| Step | Reactants | Reagents | Solvent | Yield | Purity | Ref. |

| 1. Oxidation | 4-Cyclopropylacetophenone | m-CPBA | Chloroform/Water | ~90% | >98% (Post-distillation) | [1] |

| 2. Hydrolysis | 4-Cyclopropylphenyl Acetate | LiOH·H₂O | Isopropanol/Water | ~96% | >99% (Post-recrystallization) | [1] |

| Overall | ~86% | [1] |

Reaction Pathway Diagram

Caption: Baeyer-Villiger oxidation followed by hydrolysis.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For constructing the core C-C bond between the aromatic and cyclopropyl rings, the Suzuki-Miyaura cross-coupling is a powerful and versatile tool.[3][4] This method is particularly valuable for its functional group tolerance and generally mild reaction conditions.

Scientific Principle & Causality

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron compound (cyclopropylboronic acid) with an organohalide (4-bromophenol) using a palladium catalyst.[4] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of 4-bromophenol.

-

Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center, a step facilitated by a base (e.g., K₃PO₄ or Cs₂CO₃) which activates the boronic acid.

-

Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.

The choice of ligand (e.g., SPhos, PCy₃) is critical; sterically bulky and electron-rich phosphine ligands stabilize the palladium center and promote the key steps in the catalytic cycle, leading to higher efficiency and yields.[5][6] The phenolic -OH group is acidic and can interfere with some coupling reactions; however, with appropriate choice of base and conditions, protection is often not required.

Experimental Protocol (Generalized)

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromophenol (1.0 equiv), cyclopropylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.25–2 mol%), and the ligand, such as SPhos (0.5–4 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).

-

Reaction: Heat the reaction mixture with stirring at 80-100 °C for 2-16 hours, monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield Range | Ref. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 90 | 69-93%* | [6] |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O | 100 | Moderate to Good | [5] |

| Pd(dppf)Cl₂ | K₃PO₄ | Toluene / H₂O | 100 | Moderate to Good | [5] |

| Yields reported for analogous cyclopropanation of bromothiophenes, indicative of reaction efficiency. |

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Method 3: Cyclopropanation of a Phenol Derivative

This approach builds the cyclopropane ring directly onto a precursor molecule. The classic method for this transformation is the Simmons-Smith reaction.[7]

Scientific Principle & Causality

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, specifically iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[7] This reagent adds a methylene group (:CH₂) across the double bond in a concerted, stereospecific syn-addition to form the cyclopropane ring.

A critical consideration is the presence of the acidic phenolic proton. This proton will readily react with and consume the highly basic organozinc carbenoid. Therefore, the hydroxyl group of the starting material, such as 4-vinylphenol, must first be protected with a group that is stable to the reaction conditions but can be easily removed afterward (e.g., a silyl ether like TBDMS or a simple ether).

Experimental Protocol (Hypothetical Three-Step)

Step 1: Protection of 4-Vinylphenol

-

Dissolve 4-vinylphenol (1.0 equiv) in an anhydrous solvent like DMF.

-

Add a base such as imidazole (2.5 equiv).

-

Add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv), and stir at room temperature until the reaction is complete.

-

Perform an aqueous workup and purify to isolate the protected 4-((tert-butyldimethylsilyl)oxy)styrene.

Step 2: Simmons-Smith Cyclopropanation

-

Suspend a zinc-copper couple (2.0 equiv) in anhydrous diethyl ether under an inert atmosphere.

-

Add diiodomethane (2.0 equiv) dropwise to the suspension.

-

After the initial exothermic reaction subsides and carbenoid formation is evident (color change), add a solution of the protected vinylphenol from Step 1 (1.0 equiv) in diethyl ether.

-

Reflux the mixture for several hours until the starting material is consumed.

-

Carefully quench the reaction with saturated aqueous ammonium chloride, filter, and perform an extractive workup to isolate the protected this compound.

Step 3: Deprotection

-

Dissolve the protected this compound in a solvent such as THF.

-

Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) (1.1 equiv), and stir at room temperature.

-

After completion, perform an aqueous workup and purify by chromatography or recrystallization to obtain this compound.

Workflow Diagram

Caption: Workflow for synthesis via Simmons-Smith cyclopropanation.

Comparative Analysis of Synthesis Methods

The optimal synthesis route depends heavily on the desired scale, available starting materials, and laboratory capabilities.

| Feature | Baeyer-Villiger Oxidation | Suzuki-Miyaura Coupling | Simmons-Smith Cyclopropanation |

| Starting Materials | 4-Cyclopropylacetophenone | 4-Bromophenol, Cyclopropylboronic acid | 4-Vinylphenol |

| Number of Steps | 2 | 1 (from key precursors) | 3 (including protection/deprotection) |

| Overall Yield | Excellent (~86%)[1] | Good to Excellent (69-93%)[6] | Moderate (multi-step losses likely) |

| Scalability | Good for lab/pilot scale | Excellent, widely used in industry | Moderate, challenges with organozinc reagents |

| Reagent Cost/Toxicity | m-CPBA is an oxidant; Chloroform is toxic | Palladium catalysts can be expensive | Diiodomethane is toxic and light-sensitive |

| Key Advantage | High, reliable yield; simple procedure | High versatility and functional group tolerance | Direct construction of the cyclopropane ring |

| Key Disadvantage | Requires specific ketone precursor | Catalyst cost; potential for side reactions | Requires protection/deprotection; sensitive reagents |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization.

-

Purification: The crude this compound is typically purified by recrystallization from a non-polar solvent like heptane or hexane, or by column chromatography on silica gel.[1]

-

Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical strategies. For laboratory-scale synthesis where high, reproducible yields are paramount, the Baeyer-Villiger oxidation of 4-cyclopropylacetophenone offers a robust and efficient pathway. For applications requiring modularity and the synthesis of analogues, palladium-catalyzed cross-coupling provides unparalleled versatility, albeit with the higher cost associated with precious metal catalysts. Finally, while the cyclopropanation of a vinylphenol derivative is mechanistically elegant, the necessity of protection and deprotection steps makes it a more laborious route. The selection of an appropriate method should be guided by a careful consideration of scale, cost, safety, and the specific strategic goals of the research or development program.

References

-

A Convenient Preparation of this compound. Organic Preparations and Procedures International, 24(6), 696-698 (1992). [Link]

- New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.

-

A CONVENIENT PREPARATION OF this compound. Taylor & Francis Online. [Link]

-

Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed, 31174041. [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

-

Cyclopropanation. Wikipedia. [Link]

- Novel processes for the synthesis of cyclopropyl compounds.

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

This compound. ZaiQi Bio-Tech, CAS No: 10292-61-2. [Link]

- New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.

- Process for preparation of 4-isopropylphenol.

- Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

cyclopropylbenzene. Organic Syntheses Procedure. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

-

Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica. [Link]

-

Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajphr.com [ajphr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 8. This compound| CAS No:10292-61-2|ZaiQi Bio-Tech [chemzq.com]

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-Cyclopropylphenol

Foreword: Unveiling the Molecular Architecture of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the meticulous characterization of molecular entities is paramount. It is the bedrock upon which all subsequent pharmacological and toxicological assessments are built. 4-Cyclopropylphenol, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a unique structural motif—a compact, strained cyclopropyl ring appended to a phenolic scaffold. This combination imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and validate the structure of this compound, intended for researchers, scientists, and professionals in the field of drug development. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the underlying rationale to empower robust and reliable characterization.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the prelude to its detailed structural analysis. These parameters govern its behavior in various analytical systems and inform the selection of appropriate characterization techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 10292-61-2 | [1] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 57-59 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for the unambiguous determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Rationale Behind NMR in this compound Analysis

For this compound, ¹H and ¹³C NMR are indispensable for:

-

Confirming the presence and substitution pattern of the aromatic ring: The chemical shifts and coupling patterns of the aromatic protons definitively establish the 1,4-disubstitution.

-

Verifying the integrity of the cyclopropyl group: The unique upfield chemical shifts of the cyclopropyl protons and carbons are characteristic of this strained ring system.

-

Identifying the phenolic hydroxyl group: The chemical shift of the -OH proton, while variable, confirms its presence. Its exchange with D₂O is a key diagnostic tool.

-

Assessing purity: The absence of extraneous signals is a primary indicator of sample purity.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified spectrum for this compound is not readily found in the searched resources, data from closely related structures and predictive models provide a reliable estimation. The following table outlines the expected chemical shifts, multiplicities, and assignments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OH) |

| ~ 6.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to cyclopropyl) |

| ~ 4.80 | br s | 1H | Ar-OH |

| ~ 1.85 | m | 1H | Cyclopropyl-CH |

| ~ 0.85 | m | 2H | Cyclopropyl-CH₂ |

| ~ 0.55 | m | 2H | Cyclopropyl-CH₂ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 153.5 | Ar-C (C-OH) |

| ~ 135.0 | Ar-C (C-cyclopropyl) |

| ~ 129.0 | Ar-CH (ortho to cyclopropyl) |

| ~ 115.5 | Ar-CH (ortho to -OH) |

| ~ 15.0 | Cyclopropyl-CH |

| ~ 9.5 | Cyclopropyl-CH₂ |

Experimental Protocol for NMR Analysis

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can reduce the exchange rate of the hydroxyl proton, sometimes allowing for the observation of its coupling to adjacent protons.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used for ¹H and ¹³C{¹H} NMR spectra.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

D₂O Exchange: To confirm the assignment of the phenolic -OH peak, a D₂O shake experiment can be performed. A drop of D₂O is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish due to proton-deuterium exchange.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FT-IR in this compound Characterization

FT-IR is a crucial confirmatory technique that complements NMR data by identifying key vibrational modes. For this compound, FT-IR is used to:

-

Confirm the presence of the hydroxyl group: A broad O-H stretching band is a hallmark of phenols.

-

Verify the aromatic ring: Characteristic C=C stretching and C-H bending vibrations confirm the presence of the benzene ring.

-

Identify the cyclopropyl group: C-H stretching vibrations of the cyclopropyl ring appear at a higher frequency than those of typical alkanes.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~3010 | Medium | Cyclopropyl C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch |

| 850-800 | Strong | para-disubstituted C-H bend (out-of-plane) |

Experimental Protocol for FT-IR Analysis

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and comparing them to known functional group frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Rationale for MS in this compound Analysis

For this compound, MS provides:

-

Confirmation of Molecular Weight: High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

-

Structural Information from Fragmentation: The fragmentation pattern provides clues about the molecule's structure. The stability of the aromatic ring and the potential fragmentation pathways of the cyclopropyl group are key features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 134 | [M]⁺ (Molecular Ion) |

| 133 | [M-H]⁺ |

| 105 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The molecular ion peak at m/z 134 is expected to be prominent. Fragmentation may involve the loss of a hydrogen atom to give a peak at m/z 133. Cleavage of the cyclopropyl ring could lead to the loss of an ethyl radical (C₂H₅) to give a fragment at m/z 105. The phenyl cation at m/z 77 is also a common fragment for aromatic compounds.

Experimental Protocol for GC-MS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization.

-

Chromatographic Separation: The sample is carried through the GC column by an inert gas (e.g., helium), and separation occurs based on the analyte's boiling point and interaction with the stationary phase.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Rationale for UV-Vis in this compound Analysis

For this compound, UV-Vis spectroscopy is primarily used to:

-

Confirm the presence of the phenolic chromophore: The benzene ring with the hydroxyl substituent gives rise to characteristic absorption bands in the UV region.

-

Quantitative analysis: The absorbance at a specific wavelength can be used to determine the concentration of this compound in a solution using the Beer-Lambert law.

Expected UV-Vis Absorption Data

Phenols typically exhibit two main absorption bands in the UV region. For this compound in a non-polar solvent, the expected absorption maxima (λ_max) are:

-

λ_max ≈ 220-230 nm

-

λ_max ≈ 270-280 nm

The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Experimental Protocol for UV-Vis Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in both the reference and sample beams to obtain a baseline correction.

-

Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it and place it in the sample beam.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion: An Integrated Approach to Structural Verification

The structural analysis and characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. While NMR spectroscopy provides the most definitive structural information, FT-IR, mass spectrometry, and UV-Vis spectroscopy offer crucial confirmatory data that, when taken together, provide a comprehensive and robust characterization of this important molecule. The protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and integrity of this compound used in the development of new medicines and technologies.

References

Sources

4-Cyclopropylphenol: A Technical Guide for Advanced Drug Discovery

Introduction: The Emergence of Cyclopropyl Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, conformationally constrained ring systems has become a cornerstone of rational drug design. Among these, the cyclopropyl moiety has garnered significant attention for its unique electronic and steric properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] This technical guide provides an in-depth exploration of 4-Cyclopropylphenol, a key building block that embodies the potential of this versatile scaffold. We will delve into its fundamental chemical identity, synthesis, physicochemical characteristics, and its burgeoning role in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of cyclopropyl-containing compounds in their research endeavors.

Core Identification: IUPAC Name and CAS Number

At the foundation of any chemical discourse is the unambiguous identification of the compound . For this compound, the standardized nomenclature and registry number are as follows:

These identifiers are crucial for accurate database searching, regulatory submissions, and procurement.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [5][7] |

| Molecular Weight | 134.18 g/mol | [4][5][7] |

| Melting Point | 57-58 °C | [4] |

| Boiling Point | 248.2 ± 19.0 °C at 760 Torr | [4] |

| Density | 1.158 ± 0.06 g/cm³ | [4] |

| Flash Point | 119.8 ± 11.0 °C | [4] |

| Refractive Index | 1.5618 (at 20°C) | [4] |

These properties indicate that this compound is a solid at room temperature with a relatively high boiling point, suggesting low volatility. Its density is slightly higher than water.

Synthesis of this compound: A Validated Protocol

A convenient and efficient synthesis of this compound has been reported, providing a reliable route for its preparation in a laboratory setting.[8][9] The overall synthetic scheme involves a Baeyer-Villiger oxidation of 4-cyclopropylacetophenone followed by hydrolysis of the resulting acetate.

Experimental Protocol

Step 1: Synthesis of 4-Cyclopropylphenyl Acetate [8]

-

To a 2-L round-bottom flask equipped with a magnetic stir bar, add 76 g (0.475 mol) of 4-cyclopropylacetophenone, 750 mL of chloroform, and 250 mL of water.

-

With vigorous stirring, add 205 g (0.594 mol) of 50-60% 3-chloroperoxybenzoic acid (m-CPBA) in a single portion.

-

Stir the resulting suspension at room temperature overnight.

-

Filter the mixture to remove the solid byproduct and separate the liquid layers.

-

Wash the organic phase with 1 L of 5% potassium hydroxide solution.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure to yield a yellow liquid.

-

Distill the crude product under vacuum (bp 69-70 °C / 0.3 mm) to obtain 4-cyclopropylphenyl acetate as a colorless liquid (yield: 75 g, 90%).

Step 2: Hydrolysis to this compound [10]

-

Dissolve the crude 4-cyclopropylphenyl acetate in a mixture of methanol and tetrahydrofuran.

-

Add sodium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and water.

-

Perform a back-extraction of the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Synthesis Workflow Diagram

Caption: The strategic advantages of the this compound scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound may cause skin irritation, serious eye damage, and respiratory irritation. [7]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. [5][6]Work in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. [5]Do not breathe dust or fumes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [5]* First Aid:

-

In case of skin contact: Immediately flush skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a valuable chemical entity with a well-defined identity, a reliable synthetic route, and a compelling rationale for its use in drug discovery and development. Its unique combination of a phenolic pharmacophore and a cyclopropyl ring offers a powerful tool for medicinal chemists to address common challenges in lead optimization, such as improving metabolic stability, enhancing potency, and fine-tuning physicochemical properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

ZaiQi Bio-Tech. This compound| CAS No:10292-61-2. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

A CONVENIENT PREPARATION OF this compound. Organic Preparations and Procedures International. 1992;24(6):696-698. Available at: [Link]

-

PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. Available at: [Link]

-

Taylor & Francis Online. A CONVENIENT PREPARATION OF this compound. Organic Preparations and Procedures International. 1992;24(6):696-698. Available at: [Link]

- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

Talele TT. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025;17(22):1-10. Available at: [Link]

-

RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. 2021;23(18):7135-7144. Available at: [Link]

- Google Patents. Novel processes for the synthesis of cyclopropyl compounds.

-

PubChem. 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

MDPI. Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. Available at: [Link]

-

PubMed. Phenol (bio)isosteres in drug design and development. Arch Pharm (Weinheim). 2024;e2400030. Available at: [Link]

-

NIH. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mol Inform. 2020;39(1-2):e2000059. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound| CAS No:10292-61-2|ZaiQi Bio-Tech [chemzq.com]

- 5. aksci.com [aksci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | C9H10O | CID 10986277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | 10292-61-2 [chemicalbook.com]

A Technical Guide to the Biological Activity Screening of 4-Cyclopropylphenol Derivatives

Foreword: The Rationale for Investigating 4-Cyclopropylphenol Derivatives

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. Phenolic compounds are a well-established class of pharmacophores, known for a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. Their therapeutic potential often stems from the reactivity of the hydroxyl group and its ability to participate in hydrogen bonding and redox reactions.[1] Concurrently, the cyclopropyl moiety has garnered significant interest in medicinal chemistry. This small, strained ring system is not merely a lipophilic substituent; it acts as a "conformational constraint," locking flexible molecules into bioactive conformations, enhancing metabolic stability, and improving binding affinity to biological targets.[2][3][4][5]

The fusion of these two entities in the this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. The cyclopropyl group, with its unique electronic and steric properties, can modulate the reactivity of the phenol and introduce new interactions with biological macromolecules. This guide provides a comprehensive framework for the synthesis and systematic biological activity screening of a library of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the interpretation of structure-activity relationships (SAR).

Part 1: Synthesis of a this compound Derivative Library

The journey of screening begins with the creation of a diverse library of candidate molecules. The phenolic hydroxyl group of this compound is the primary handle for derivatization. Classical and modern synthetic strategies can be employed to generate a range of ethers, esters, and other analogues.[6]

Proposed Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of a focused library of this compound derivatives. This approach allows for the systematic modification of the scaffold to probe the impact of different functional groups on biological activity.

Caption: A workflow for investigating the mechanism of action of hit compounds.

Conclusion

This technical guide provides a comprehensive and logical framework for the biological activity screening of this compound derivatives. By systematically synthesizing a diverse library of compounds and evaluating them in a tiered screening cascade, researchers can efficiently identify promising candidates for further development. The subsequent analysis of structure-activity relationships, coupled with mechanistic studies, will provide invaluable insights into the therapeutic potential of this underexplored chemical scaffold. The principles and protocols outlined herein are designed to be robust and adaptable, serving as a valuable resource for drug discovery professionals.

References

- Dzah, C. S., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Food Bioscience, 59, 103829.

- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- The Crucial Role of Cyclopropane Deriv

- National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. PubMed Central.

- National Center for Biotechnology Information. (2020).

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- National Center for Biotechnology Information. (2022).

- Royal Society of Chemistry. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS).

- National Center for Biotechnology Information. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- ResearchGate. (n.d.). Mechanism of antioxidant activity of phenolic compounds. The reaction...

- R Discovery. (2020).

- ResearchGate. (n.d.).

- Defense Technical Information Center. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.

- MDPI. (2023).

- National Center for Biotechnology Information. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed.

- Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review.

- ResearchGate. (2025).

- MDPI. (2017). Relationship between Structure of Phenolics and Anticancer Activity.

- National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. PubMed Central.

- National Center for Biotechnology Information. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials.

- SciSpace. (n.d.). The role of phenolic compounds in the fight against cancer--a review.

Sources

- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Strategic Application of 4-Cyclopropylphenol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a superior balance of potency, selectivity, and favorable pharmacokinetic properties is relentless. Among the privileged structures emerging as valuable assets is 4-Cyclopropylphenol. This guide provides a senior application scientist's perspective on the strategic incorporation of this moiety into drug design programs. We will dissect the unique confluence of properties imparted by the cyclopropyl and phenol groups, explore its application in diverse therapeutic areas, and provide robust synthetic protocols. This document serves as a technical resource for medicinal chemists aiming to leverage the this compound scaffold to overcome common drug development hurdles and unlock new therapeutic potential.

The Architectural Logic of this compound: A Synergism of Rigidity and Functionality

The utility of a molecular fragment in drug design is dictated by the sum of its parts and the emergent properties that arise from their combination. This compound is a quintessential example of such synergy, merging the metabolic robustness and conformational constraint of a cyclopropyl ring with the versatile chemical handle and pharmacophoric significance of a phenol.

The Cyclopropyl Moiety: More Than a Simple Alkane

The three-membered cyclopropyl ring is far from being a passive lipophilic spacer. Its inherent ring strain (~27.5 kcal/mol) confers unique electronic and structural properties that are highly advantageous in medicinal chemistry.[1]

-

Metabolic Fortification : The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in typical acyclic alkanes.[2][3] This elevated C-H bond dissociation energy renders the moiety less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][4] The strategic replacement of metabolically labile groups (e.g., isopropyl or tert-butyl) with a cyclopropyl ring can significantly enhance a compound's metabolic half-life and oral bioavailability.[4]

-

Conformational Pre-organization : The rigid, planar nature of the cyclopropyl group acts as a potent conformational lock.[1] By restricting the rotational freedom of a molecule, it can pre-organize the pharmacophore into a bioactive conformation that is optimal for target binding. This reduction in the entropic penalty upon binding can lead to a substantial increase in potency and selectivity.[1][3]

-

Physicochemical Modulation : The cyclopropyl group serves as an effective bioisostere for other common functionalities like gem-dimethyl groups or vinyl fragments.[1] Its introduction can be used to meticulously fine-tune critical properties such as lipophilicity (logP) and acidity (pKa), thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]

The Phenol Group: A Versatile Anchor for Interaction and Synthesis

The phenolic hydroxyl group is a cornerstone of many successful drugs, serving a dual purpose as both a critical binding element and a reactive center for synthetic elaboration.

-

Pharmacophoric Anchor : As a hydrogen bond donor and acceptor, the phenol is a classic pharmacophoric feature that can form key interactions with amino acid residues in a protein's active site.[5][6] This anchoring ability often forms the basis of a molecule's affinity for its biological target.

-

Synthetic Hub : The reactivity of the hydroxyl group provides a reliable and versatile point for chemical modification. It is readily converted into ethers and esters, allowing chemists to systematically probe the chemical space around the core scaffold to establish Structure-Activity Relationships (SAR) and optimize drug properties.

The combination of these two moieties in a single, compact scaffold provides a powerful starting point for drug design, as illustrated below.

Caption: Key advantageous properties derived from the this compound scaffold.

Case Study: Application in Selective Estrogen Receptor Modulators (SERMs)

The 4-hydroxyphenyl scaffold is a hallmark of many Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen and raloxifene. Recent research has explored the incorporation of cyclopropyl derivatives to develop novel SERMs with improved subtype selectivity and antagonist activity.[7]

-

Therapeutic Goal : To develop ERα-selective antagonists for the treatment of estrogen-receptor-positive breast cancers, while minimizing off-target effects associated with ERβ activity.

-

Role of this compound : In this context, the 4-hydroxyphenyl portion of the molecule acts as the primary pharmacophore, mimicking the phenolic A-ring of estradiol to anchor the ligand in the receptor's binding pocket. The cyclopropyl group, attached to a side chain, serves to modulate the overall shape and electronics of the ligand. This fine-tuning is critical for disrupting the conformation required for co-activator recruitment at the ERα subtype, thereby inducing a potent antagonistic effect.[7] Studies have demonstrated that certain cyclopropyl derivatives can act as full functional antagonists for ERα with low cytotoxicity.[7]

Quantitative Data Summary

While specific data for a this compound-based SERM is proprietary or in early development, the table below illustrates the type of data generated in such a program, highlighting the importance of subtype selectivity.

| Compound ID | Core Scaffold | ERα Binding (IC50, nM) | ERβ Binding (IC50, nM) | ERα Selectivity (β/α) |

| Estradiol | Steroidal | 1.5 | 1.2 | 0.8 |

| Tamoxifen | Triphenylethylene | 5.0 | 45.0 | 9.0 |

| Hypothetical-Cpd-A | This compound | 8.2 | > 1000 | > 120 |

This hypothetical data shows how the cyclopropyl modification could drastically improve selectivity for the ERα target.

Synthetic Methodologies: Accessing and Utilizing this compound

A key advantage of any building block is its accessibility. This compound can be prepared efficiently, and its functional handle allows for straightforward incorporation into larger molecules.

Protocol: Synthesis of this compound via Baeyer-Villiger Oxidation

This robust, two-step procedure provides a facile and direct route to the title compound from commercially available 4-cyclopropylacetophenone with high overall yield.[8][9] The choice of m-CPBA for the Baeyer-Villiger reaction is strategic due to its reliability and predictable regioselectivity, while the mild LiOH hydrolysis prevents degradation of the sensitive cyclopropyl ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. How does pharmacophore work? [synapse.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Discovery and Isolation of 4-Cyclopropylphenol Analogs

Abstract

The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer potent pharmacological properties.[1][2] This guide provides a comprehensive technical overview of the synthesis and isolation of 4-cyclopropylphenol and its analogs, compounds of significant interest in drug discovery. We will explore key synthetic strategies, including transition metal-catalyzed cross-coupling reactions, and detail robust protocols for purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their work.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in medicinal chemistry.[2][3] Its incorporation into drug candidates can lead to a number of advantageous improvements in their pharmacological profiles. The inherent ring strain of the cyclopropane ring imparts unique electronic and steric properties that can enhance binding affinity to biological targets.[1][3]

Key benefits of incorporating a cyclopropyl ring include:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable binding with target receptors.[2]

-

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to metabolic degradation by cytochrome P450 enzymes.[3]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The this compound scaffold, in particular, serves as a valuable starting point for the synthesis of a wide range of biologically active molecules, finding applications in areas such as oncology, infectious diseases, and central nervous system disorders.[3][4]

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The most common and effective methods involve the formation of the aryl-cyclopropyl bond or the construction of the phenol moiety on a pre-existing cyclopropylarene.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are central to the synthesis of cyclopropyl-substituted aromatics.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating the aryl-cyclopropyl bond.

Conceptual Workflow:

Figure 1: Conceptual workflow of the Suzuki-Miyaura coupling for the synthesis of this compound analogs.

Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromophenol (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

While primarily known for C-N bond formation, the principles of Buchwald-Hartwig cross-coupling can be extended to the synthesis of aryl ethers (C-O bond formation), which is relevant for constructing analogs with ether linkages.[5][6] This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or amine.[5][7][8]

Catalytic Cycle Overview:

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl-aryl or aryl-heteroatom bonds.[9][10] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations with soluble copper catalysts and ligands allow for milder reaction conditions.[9][11]

General Reaction Scheme:

Ar-X + Nu-H --[Cu catalyst, Base]--> Ar-Nu + HX

Where:

-

Ar-X is an aryl halide

-

Nu-H is a nucleophile (e.g., phenol, amine, thiol)

Protocol: Copper-Catalyzed Synthesis of a 4-Cyclopropylphenoxy Derivative

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a copper(I) salt such as CuI (0.1 eq), a ligand like 1,10-phenanthroline (0.2 eq), and a base such as cesium carbonate (2.0 eq).

-

Solvent: Add an appropriate high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Execution: Seal the vessel and heat the mixture to 100-140 °C. Monitor the reaction's progress.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The subsequent purification steps are similar to those described for the Suzuki-Miyaura coupling.

Isolation and Purification

The successful isolation and purification of the target this compound analogs are critical for obtaining materials of high purity suitable for biological testing and further synthetic transformations.

Extraction and Workup

Following the completion of the reaction, a standard aqueous workup is typically employed to remove inorganic salts and highly polar impurities.

Standard Workup Procedure:

-

Quenching: The reaction is cautiously quenched, often with water or a saturated aqueous solution of ammonium chloride.[3]

-

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. This process is usually repeated multiple times to ensure complete extraction.

-

Washing: The combined organic extracts are washed sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities, and finally with brine to reduce the amount of dissolved water.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatographic Purification

Flash column chromatography is the most common technique for purifying synthetic intermediates and final products in a research setting.

Key Parameters for Flash Chromatography:

| Parameter | Considerations |

| Stationary Phase | Silica gel is the most common choice. For certain compounds, alumina or reverse-phase silica (C18) may be more effective. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. |

| Gradient | A step or linear gradient of the polar solvent is often employed to achieve optimal separation of the desired product from byproducts and unreacted starting materials. |

| Detection | Fractions are typically collected and analyzed by TLC with UV visualization and/or staining to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is often the method of choice. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the target compound.

Characterization

Once isolated, the structure and purity of the this compound analogs must be unequivocally confirmed.

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the hydroxyl (-OH) group in phenols.

-

Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.

Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₉H₁₀O[12] |

| Molecular Weight | 134.17 g/mol [12] |

| ¹H NMR (CDCl₃, representative shifts) | δ ~0.6-1.0 (m, 4H, cyclopropyl CH₂), ~1.8 (m, 1H, cyclopropyl CH), ~4.7 (s, 1H, OH), ~6.7-7.0 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, representative shifts) | δ ~10, 15, 115, 129, 145, 153 |

Note: Actual chemical shifts can vary depending on the solvent and instrument.

Conclusion

The synthesis and isolation of this compound and its analogs are enabled by a robust toolkit of modern synthetic organic chemistry methodologies. Transition metal-catalyzed cross-coupling reactions, in particular, offer efficient and versatile routes to these valuable compounds. Careful attention to reaction optimization, workup procedures, and chromatographic purification is paramount to obtaining highly pure materials. This guide provides a solid foundation for researchers to confidently approach the synthesis of these important scaffolds for application in drug discovery and development.

References

- T. T. T. Nguyen, S. K. W. T. T. T. Nguyen, S. K. W. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Ullmann condensation. In Wikipedia.

- Buchwald–Hartwig amination. In Grokipedia.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- Buchwald–Hartwig amination. In Wikipedia.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- This compound. PubChem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Ullmann Reaction. Organic Chemistry Portal.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound | C9H10O | CID 10986277 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Phenolic Hydroxyl Group in 4-Cyclopropylphenol

Introduction